molecular formula C11H17NO B14838312 2-Tert-butyl-3-(methylamino)phenol

2-Tert-butyl-3-(methylamino)phenol

Cat. No.: B14838312
M. Wt: 179.26 g/mol
InChI Key: CBKXMEIYFJHUDH-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(methylamino)phenol is a phenolic derivative characterized by a tert-butyl group at the ortho position (C2) and a methylamino group (-NHCH₃) at the meta position (C3). This substitution pattern confers unique steric and electronic properties, distinguishing it from other phenolic compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-tert-butyl-3-(methylamino)phenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)10-8(12-4)6-5-7-9(10)13/h5-7,12-13H,1-4H3

InChI Key

CBKXMEIYFJHUDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-tert-butylphenol is then subjected to a substitution reaction with methylamine under controlled conditions to yield 2-tert-butyl-3-(methylamino)phenol.

Industrial Production Methods

In industrial settings, the production of 2-tert-butyl-3-(methylamino)phenol typically involves large-scale alkylation and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-Tert-butyl-3-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-tert-butyl-3-(methylamino)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the tert-butyl and methylamino groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues

(a) 2-[(Methylamino)methyl]phenol
  • Structure: A methylamino-methyl (-CH₂NHCH₃) group at C2 and a hydroxyl group at C1.
  • Key Differences: Lacks the tert-butyl group, resulting in reduced steric hindrance and lower lipophilicity compared to 2-Tert-butyl-3-(methylamino)phenol.
  • Functional Insights: Exhibits potent antibiofilm and antiviral activity against S. aureus by targeting SarA, a global virulence regulator. At 1.25 µM, it inhibits >70% biofilm formation without cytotoxicity .
(b) 4-(Methylamino)phenol
  • Structure: Methylamino group at C4 and hydroxyl group at C1.
  • Key Differences: Positional isomerism alters redox properties.
  • Functional Insights :
    • Higher solubility in polar solvents due to para-substitution but increased toxicity risks (e.g., neurotoxicity, hepatotoxicity) compared to tert-butyl-containing analogues .
(c) 4-(2-(Tert-butyl(methyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
  • Structure : Combines tert-butyl, hydroxyethyl, and hydroxymethyl groups.

Functional Analogues

(a) SarA-Targeting Compounds
  • Example: 2-[(Methylamino)methyl]phenol.
  • Comparison: Both compounds inhibit S. aureus virulence by downregulating fnbA (critical for biofilm adhesion) and α-hemolysin. However, the tert-butyl group in 2-Tert-butyl-3-(methylamino)phenol may enhance membrane penetration, improving efficacy at lower concentrations .
(b) Antioxidant Phenols

Data Tables: Comparative Properties

Table 2. Reduction Potentials in Aqueous Solution

Compound Reduction Potential (V)
Phenol 5.1.1
4-(Methylamino)phenol 5.1.6
4-Methoxy-phenol 5.1.5

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